N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a polycyclic heterocyclic compound featuring a fused pyrido-quinazoline core. Its structure includes a carboxamide group substituted with a cyclohexyl moiety at the N-position, a methyl group at C5, and an oxo group at C11.
Properties
IUPAC Name |
N-cyclohexyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22-17-13-14(19(24)21-15-7-3-2-4-8-15)10-11-16(17)20(25)23-12-6-5-9-18(22)23/h10-11,13,15,18H,2-9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRDVBZEHYDUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.46 g/mol. The structure features a pyridoquinazoline backbone with various functional groups that are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities including:
- Antiallergic Properties : Similar compounds have shown effectiveness in inhibiting allergic reactions. For instance, 11-oxo-11H-pyrido[2,1-b]quinazoline derivatives have been evaluated for their potential as antiallergy agents in animal models. In rat passive cutaneous anaphylaxis (PCA) tests, these compounds demonstrated oral activity and potency exceeding that of established drugs like cromolyn sodium .
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridoquinazoline compounds may possess antitumor properties. The mechanism of action is thought to involve modulation of key signaling pathways involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : Compounds within this chemical class have been investigated for their ability to reduce inflammation in various biological models. The presence of the carboxamide group is believed to play a crucial role in mediating these effects.
Table 1: Summary of Biological Activities
The exact mechanisms by which N-cyclohexyl-5-methyl-11-oxo compounds exert their biological effects are still being elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in inflammatory processes or tumor progression.
- Receptor Interaction : Potential interaction with cell surface receptors that mediate allergic responses or tumor growth.
Comparison with Similar Compounds
Table 1: Structural and Predicted Physicochemical Comparison
| Compound | Substituent (R) | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|
| Target Compound (N-cyclohexyl) | Cyclohexyl | 339 | 3.5 |
| N-(3,4-dimethoxyphenyl) analog | 3,4-Dimethoxyphenyl | 393 | 2.8 |
Heterocyclic Analogs with Divergent Cores
Salih et al. (2015) synthesized carbazole-based compounds 24 and 25, which feature triazanylidene-modified pyrimidinone and pyrazol-3-one cores, respectively . While structurally distinct from the pyrido-quinazoline system, these compounds highlight broader strategies in heterocyclic drug design:
- Functional Group Synergy: Both the target compound and carbazole analogs incorporate carboxamide-like groups, suggesting a shared emphasis on hydrogen-bond donor/acceptor motifs for target engagement.
Table 2: Comparison with Carbazole-Based Heterocycles
| Compound | Core Structure | Key Substituents | Potential Target Applications |
|---|---|---|---|
| 24 | Carbazole | Triazanylidene-pyrimidinone | Anticancer, kinase inhibition |
| 25 | Carbazole | Triazanylidene-pyrazol-3-one | Similar to 24 |
Research Findings and Implications
- Structural Optimization : The substitution of N-cyclohexyl in the target compound versus N-aryl groups in analogs reflects a trade-off between lipophilicity and solubility, critical for bioavailability .
- Pharmacological Hypotheses : The pyrido-quinazoline core’s rigidity may confer selectivity for specific enzymatic pockets compared to the more flexible carbazole derivatives .
- Synthetic Feasibility : Both pyrido-quinazoline and carbazole derivatives employ modular synthetic routes, enabling rapid diversification of substituents for SAR studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclohexyl-5-methyl-11-oxo-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, and how can reaction yields be optimized?
- Methodology : Multi-step organic synthesis typically involves coupling reactions (e.g., amide bond formation) and heterocyclic ring closure. For example, similar quinazoline derivatives are synthesized via refluxing intermediates in solvents like dimethylformamide (DMF) with potassium carbonate as a base . To optimize yields:
- Use Design of Experiments (DoE) to test variables (solvent polarity, temperature, catalyst loading) .
- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : X-ray crystallography is the gold standard for confirming 3D structure and stereochemistry. For example, in analogous compounds, deviations from mean planes (e.g., 0.224 Å for a pyrimidine ring) and dihedral angles (e.g., 80.94° between fused rings) are measured to validate puckering and spatial arrangements . Complementary techniques include:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology : Recrystallization (e.g., from ethyl acetate/ethanol mixtures) is commonly used to obtain high-purity crystals . For challenging separations:
- Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
- Preparative HPLC for polar or thermally unstable derivatives .
Q. Which analytical techniques are critical for characterizing its physicochemical properties?
- Methodology :
- NMR Spectroscopy : and NMR to assign proton environments and carbon frameworks (e.g., coupling constants for aromatic protons) .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to assess melting points and thermal stability .
Advanced Research Questions
Q. How can computational methods aid in designing novel derivatives or predicting reaction pathways?
- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while molecular docking predicts bioactivity. For example:
- Use software like Gaussian or ORCA for reaction path searches .
- Combine with machine learning to prioritize synthetic targets based on computed properties (e.g., solubility, binding affinity) .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodology :
- Isotopic Labeling : Trace or in reactants to identify rearrangement pathways.
- Kinetic Studies : Vary reagent stoichiometry or temperature to isolate intermediates (e.g., via quenching experiments) .
- HPLC-MS : Detect and characterize low-concentration byproducts .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then monitor degradation via HPLC .
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and analyze periodically .
Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodology :
- Multivariate Analysis : Principal component analysis (PCA) to identify outliers or confounding variables .
- Bayesian Inference : Quantify uncertainty in dose-response relationships or kinetic parameters .
Q. How are hazardous intermediates managed during large-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Real-time monitoring of exothermic reactions to prevent thermal runaway .
- Microreactors : Minimize exposure to toxic intermediates (e.g., chloroacetyl chloride) by scaling down reaction volumes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
